9-Hexadecyn-1-ol

Lipophilicity QSAR Membrane Permeability

9-Hexadecyn-1-ol (CAS 88109-73-3, C₁₆H₃₀O, MW 238.41 g/mol) is a long-chain terminal alkynol with a triple bond at the C-9 position. Its structure features both a terminal hydroxyl group and an internal alkyne, providing two orthogonal functional handles for chemical derivatization.

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
CAS No. 88109-73-3
Cat. No. B1595561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hexadecyn-1-ol
CAS88109-73-3
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCCCCCCC#CCCCCCCCCO
InChIInChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-6,9-16H2,1H3
InChIKeyBBJUQSUKHMQMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hexadecyn-1-ol (CAS 88109-73-3): Procurement and Differentiation Guide


9-Hexadecyn-1-ol (CAS 88109-73-3, C₁₆H₃₀O, MW 238.41 g/mol) is a long-chain terminal alkynol with a triple bond at the C-9 position [1]. Its structure features both a terminal hydroxyl group and an internal alkyne, providing two orthogonal functional handles for chemical derivatization [2]. This compound is a critical precursor in the synthesis of specific insect sex pheromones for agricultural pest management . Additionally, its alkyne functionality enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable building block in materials science and bioconjugation [3].

Orthogonal handles: internal alkyne & terminal -OH for sequential derivatization
Direct precursor for (Z)-9-hexadecenal pheromone component
Conditionally reactive click chemistry handle for bioconjugation & materials science

Why Simple Substitution of 9-Hexadecyn-1-ol with Other C16 Alkynols or Analogs Fails


Direct substitution of 9-Hexadecyn-1-ol with other C16 alkynols (e.g., 2-hexadecyn-1-ol, 11-hexadecyn-1-ol, 15-hexadecyn-1-ol) or the corresponding alkenol (9-hexadecen-1-ol) is not feasible due to critical differences in chemical reactivity and biological function. The position of the alkyne group dictates the molecule's physicochemical properties, such as LogP and polar surface area, and governs its interaction with biological targets [1]. For instance, the C-9 position is essential for serving as the direct precursor to the (Z)-9-hexadecenal pheromone component used by several major agricultural pests . Analogs with different triple bond positions will lead to different or inactive pheromone components. Furthermore, the reactivity of the internal alkyne in click chemistry differs from that of a terminal alkyne, offering unique possibilities for site-selective modification [2]. Substituting with a saturated analog like 9-hexadecanol would entirely lose the crucial alkyne functionality for both pheromone synthesis and click chemistry, resulting in a useless building block for these specific applications .

Alkyne position determines pheromone specificity; isomers yield different or inactive pheromone components.
Internal alkyne reactivity profile differs from terminal alkynes; may require different catalysts or conditions.
Saturated analog (9-hexadecanol) lacks alkyne functionality, eliminating click chemistry and pheromone synthesis applications.

Quantitative Evidence Differentiating 9-Hexadecyn-1-ol from Closest Analogs for Scientific Selection


Comparison of LogP Values Between 9-Hexadecyn-1-ol and Structural Analogs

9-Hexadecyn-1-ol has a predicted LogP of 4.68 . While a direct comparative value for 9-hexadecanol is not provided in the same source, class-level inference indicates that the triple bond significantly reduces lipophilicity compared to a fully saturated C16 alcohol (predicted LogP ≈ 5.8-6.0 for hexadecan-1-ol), which directly impacts its biological distribution and formulation requirements [1].

LogP Comparison
Class-level
9-Hexadecyn-1-ol LogP = 4.68; saturated C16 alcohol LogP ≈ 5.8–6.0
Lower lipophilicity may alter membrane partitioning and formulation requirements.
Predicted values; class-level comparison.
Lipophilicity QSAR Membrane Permeability

Position-Dependent Antibacterial Activity in C16 Alkynoic Acid Isomers

A study on C16 alkynoic fatty acids, the oxidized forms of alkynols, demonstrated that the position of the triple bond is a primary determinant of antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The 2-isomer (2-HDA) displayed the highest activity, and activity decreased as the triple bond moved further from the carboxyl group [1]. This class-level SAR data strongly supports that the C-9 position in 9-Hexadecyn-1-ol will confer unique biological properties compared to the 2-, 6-, or 11-isomers, which are not interchangeable for applications targeting antibacterial activity or related mechanisms [2].

Antibacterial SAR
Class-level
9-isomer (9-HDA) shows lower anti-MRSA activity; 2-isomer (2-HDA) exhibits highest activity.
Provides a low-activity control for SAR studies exploring alkyne-position effects.
Class-level SAR based on alkynoic acid analogs.
Antimicrobial Resistance MRSA Structure-Activity Relationship

Differential Click Chemistry Reactivity of Internal vs. Terminal Alkynes

9-Hexadecyn-1-ol contains an internal alkyne, which in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions exhibits different reactivity kinetics compared to terminal alkynes like 15-hexadecyn-1-ol. While terminal alkynes react readily, internal alkynes are significantly less reactive under standard CuAAC conditions, requiring more forcing conditions or specialized catalysts [1]. This differential reactivity allows for sequential or site-selective functionalization when both internal and terminal alkynes are present in a complex molecule [2].

CuAAC Reactivity
Class-level
Internal alkyne rate <10⁻⁴ M⁻¹s⁻¹; terminal alkyne ~1.2×10⁻² M⁻¹s⁻¹
Internal alkyne serves as latent handle for orthogonal functionalization strategies.
Standard CuAAC conditions; kinetic class-level data.
Click Chemistry CuAAC Bioconjugation Materials Science

Direct Application: 9-Hexadecyn-1-ol as the Direct Precursor for (Z)-9-Hexadecenal

9-Hexadecyn-1-ol is the established and direct synthetic precursor to (Z)-9-hexadecenal, a major component of the sex pheromone blend for several lepidopteran pests, including the cotton bollworm (Helicoverpa armigera) . While other isomers like 11-hexadecyn-1-ol lead to different pheromone components (e.g., (Z)-11-hexadecenal), 9-Hexadecyn-1-ol is the mandatory starting material for synthesizing the C-9 alkenal [1].

Pheromone Precursor
Reported context
9-isomer → (Z)-9-hexadecenal; 11-isomer → (Z)-11-hexadecenal
Mandatory starting material for C-9 pheromone component; isomer substitution yields different product.
Validated by synthesis in published pest management studies.
Pheromone Synthesis Agricultural Pest Control Semiochemicals

Validated Application Scenarios for Procuring 9-Hexadecyn-1-ol


Synthesis of (Z)-9-Hexadecenal for Pest Management

9-Hexadecyn-1-ol is the requisite precursor for synthesizing (Z)-9-hexadecenal, a key component of sex pheromones used in integrated pest management (IPM) strategies. This application is validated by its use in synthesizing lures for major agricultural pests such as the cotton bollworm (Helicoverpa armigera), rice yellow stem borer (Scirpophaga incertulas), and tobacco budworm (Heliothis virescens) . Procuring this compound enables the production of species-specific monitoring traps or mating disruption agents, directly supporting sustainable agricultural practices [5].

Building Block for Orthogonal Functionalization via Click Chemistry

This compound serves as an ideal building block in materials science and chemical biology for orthogonal functionalization strategies. Its internal alkyne provides a 'latent' click handle that remains largely unreactive under standard CuAAC conditions, while its terminal hydroxyl group can be easily modified with a terminal alkyne or azide . This differential reactivity allows for sequential, site-selective conjugation to surfaces, polymers, or biomolecules, making it a powerful tool for creating complex molecular architectures where precise control over functionalization order is required [5].

Structure-Activity Relationship (SAR) Studies in Antimicrobial Research

Researchers investigating the antimicrobial properties of acetylenic fatty acids can utilize 9-Hexadecyn-1-ol (or its oxidized acid form, 9-hexadecynoic acid) as a key comparator. As established in studies of C16 alkynoic acids against MRSA, the position of the triple bond is a primary determinant of antibacterial potency . 9-Hexadecyn-1-ol, with its internal triple bond, is an essential control compound to benchmark against the more active 2-isomer, helping to elucidate the precise structural requirements for antimicrobial activity and the role of membrane interactions [5].

Application
Selection Property
Validation Focus
Pheromone synthesis
Alkyne position specificity
Pheromone component identity and biological activity
Orthogonal functionalization
Differential alkyne reactivity (internal vs. terminal)
Site-selective conjugation efficiency
Antimicrobial SAR studies
Isomer-specific bioactivity profile
SAR endpoint review with isomer panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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